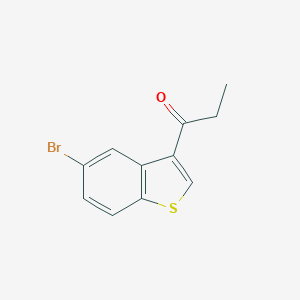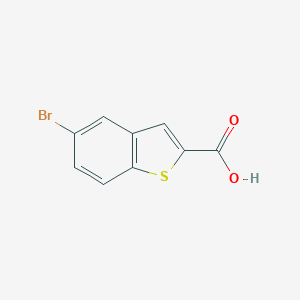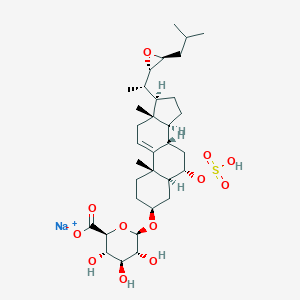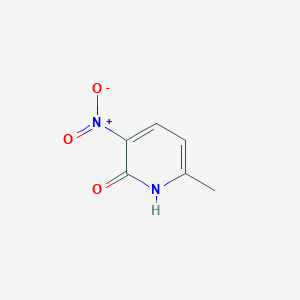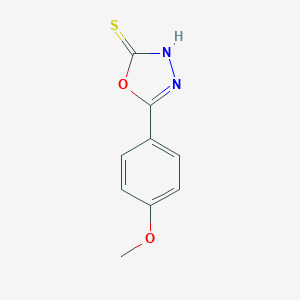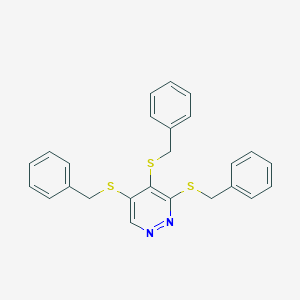
3,4,5-Tris(benzylsulfanyl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Tris(benzylsulfanyl)pyridazine is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a pyridazine ring with three benzylsulfanyl substituents. It has been studied extensively for its potential use as a pharmaceutical compound, as well as in other areas such as materials science and catalysis.
Mecanismo De Acción
The mechanism of action of 3,4,5-Tris(benzylsulfanyl)pyridazine is complex and not yet fully understood. However, it is known to inhibit certain enzymes such as monoamine oxidase and acetylcholinesterase. These enzymes are involved in various physiological processes, and their inhibition can lead to a range of effects such as increased neurotransmitter levels and improved cognitive function.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3,4,5-Tris(benzylsulfanyl)pyridazine have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound has potent inhibitory effects on certain enzymes, leading to increased neurotransmitter levels and improved cognitive function. In vivo studies have shown that this compound can cross the blood-brain barrier and has potential as a treatment for various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4,5-Tris(benzylsulfanyl)pyridazine in lab experiments include its potent inhibitory effects on certain enzymes, its ability to cross the blood-brain barrier, and its potential as a treatment for various diseases. However, there are limitations to its use, such as its relatively high cost and the complexity of its synthesis.
Direcciones Futuras
There are numerous future directions for research on 3,4,5-Tris(benzylsulfanyl)pyridazine. One potential area of research is in the development of new pharmaceutical compounds based on this compound. Another potential area of research is in the development of new catalytic applications for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential uses in various fields.
Métodos De Síntesis
The synthesis of 3,4,5-Tris(benzylsulfanyl)pyridazine involves a multi-step process that has been optimized over the years. One of the most common methods involves the reaction of 3,4,5-trichloropyridazine with benzyl mercaptan in the presence of a base such as sodium hydride. The reaction proceeds through a series of intermediate steps, resulting in the formation of the desired product. Other methods such as Suzuki coupling and Stille coupling have also been used to synthesize this compound.
Aplicaciones Científicas De Investigación
The potential applications of 3,4,5-Tris(benzylsulfanyl)pyridazine in scientific research are numerous. One of the most promising areas of research is in the development of new pharmaceutical compounds. This compound has been shown to have potent inhibitory effects on certain enzymes, making it a potential candidate for the treatment of various diseases such as cancer and Alzheimer's disease. It has also been studied for its potential use as a catalyst in organic reactions.
Propiedades
Número CAS |
5788-56-7 |
|---|---|
Nombre del producto |
3,4,5-Tris(benzylsulfanyl)pyridazine |
Fórmula molecular |
C25H22N2S3 |
Peso molecular |
446.7 g/mol |
Nombre IUPAC |
3,4,5-tris(benzylsulfanyl)pyridazine |
InChI |
InChI=1S/C25H22N2S3/c1-4-10-20(11-5-1)17-28-23-16-26-27-25(30-19-22-14-8-3-9-15-22)24(23)29-18-21-12-6-2-7-13-21/h1-16H,17-19H2 |
Clave InChI |
YVNKYYPQJATQTE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSC2=CN=NC(=C2SCC3=CC=CC=C3)SCC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)CSC2=CN=NC(=C2SCC3=CC=CC=C3)SCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



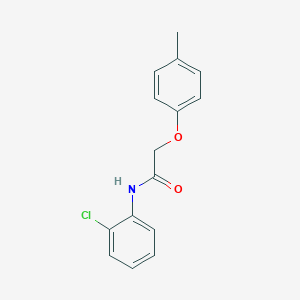
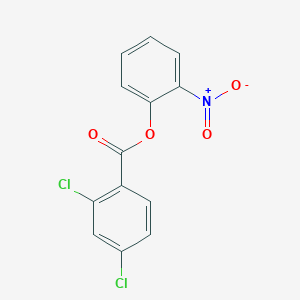
![Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B185642.png)
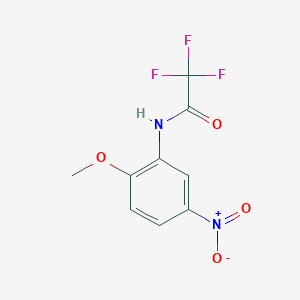
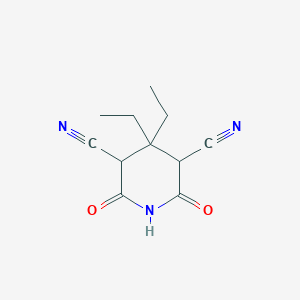
![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)
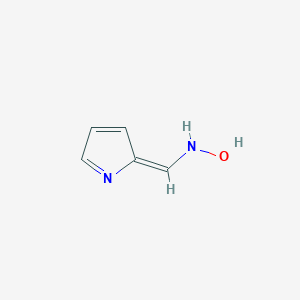
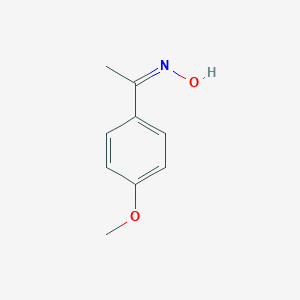
![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)
